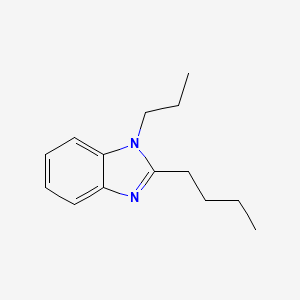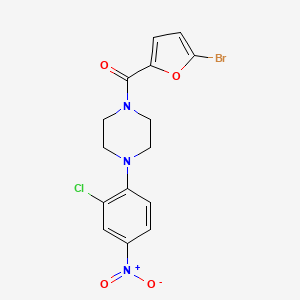![molecular formula C22H28N2O2S B3926420 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3926420.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide
説明
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide, commonly known as MRT67307, is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用機序
MRT67307 selectively inhibits the p38 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide pathway, which is involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. By inhibiting this pathway, MRT67307 reduces the production of inflammatory cytokines and promotes cell survival.
Biochemical and Physiological Effects
MRT67307 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
実験室実験の利点と制限
MRT67307 has several advantages for lab experiments. It is a selective inhibitor of the p38 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide pathway, which allows for specific targeting of this pathway. It is also a potent inhibitor, with an IC50 value of 30 nM. However, MRT67307 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of MRT67307. One potential area of research is the development of more soluble derivatives of MRT67307, which could improve its effectiveness in certain experiments. Another potential area of research is the study of MRT67307 in combination with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential therapeutic applications of MRT67307 in various diseases.
科学的研究の応用
MRT67307 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, MRT67307 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-18-2-4-20(5-3-18)17-27-15-10-23-22(25)21-8-6-19(7-9-21)16-24-11-13-26-14-12-24/h2-9H,10-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLBMUBCMSTCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926340.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926349.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926362.png)
![(5-fluoro-2-methoxyphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B3926367.png)
![5-[4-(benzyloxy)-1-phthalazinyl]-N,N,2-trimethylbenzenesulfonamide](/img/structure/B3926380.png)
![ethyl 4-{N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3926392.png)
![methyl 4-methyl-2-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3926397.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B3926405.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3926419.png)

